molecular formula C28H38N2O9S B1222779 Sufentanilcitrat CAS No. 60561-17-3

Sufentanilcitrat

Katalognummer: B1222779
CAS-Nummer: 60561-17-3
Molekulargewicht: 578.7 g/mol
InChI-Schlüssel: OJCZPLDERGDQRJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Sufentanilcitrat ist ein synthetisches Opioid-Analgetikum, das aufgrund seiner starken schmerzlindernden Eigenschaften in medizinischen Einrichtungen weit verbreitet ist. Es ist ein Derivat von Fentanyl und ist dafür bekannt, deutlich potenter zu sein als sowohl Fentanyl als auch Morphin. This compound wird hauptsächlich als Adjuvans in der Anästhesie, in der balancierten Anästhesie und als primäres Anästhetikum verwendet. Es wird intravenös, epidural und sublingual verabreicht .

Wirkmechanismus

Target of Action

Sufentanil citrate, also known as Sufenta, is a potent synthetic opioid analgesic. Its primary targets are the μ-opioid receptors (MORs) in the central nervous system . These receptors play a crucial role in pain perception, and their activation results in analgesic effects .

Mode of Action

Sufentanil citrate acts as an opioid agonist , binding to and activating the μ-opioid receptors . This interaction triggers a series of intracellular events, leading to the inhibition of adenylate cyclase, decrease in intracellular cAMP, and ultimately resulting in analgesia and sedation .

Biochemical Pathways

The activation of μ-opioid receptors by Sufentanil citrate affects several biochemical pathways. Primarily, it leads to the inhibition of adenylate cyclase, reducing the levels of intracellular cAMP . This modulation of cAMP levels influences various downstream effects, including the opening of potassium channels and the closing of calcium channels. The net effect is hyperpolarization of the cell membrane and inhibition of neuronal firing, which contributes to the drug’s analgesic effect .

Pharmacokinetics

Sufentanil citrate exhibits unique pharmacokinetic properties. It is highly protein-bound, predominantly to α1-acid glycoprotein (AAG), which is an important characteristic to consider in its bioavailability . It is administered via intravenous, epidural, and sublingual routes . The drug’s high lipophilicity allows it to cross the blood-brain barrier effectively, contributing to its potent analgesic effects .

Result of Action

The molecular and cellular effects of Sufentanil citrate’s action primarily involve analgesia and sedation. By activating the μ-opioid receptors, Sufentanil citrate increases pain tolerance and decreases the perception of pain . In clinical settings, it exerts its principal pharmacologic effects on the central nervous system .

Action Environment

The action of Sufentanil citrate can be influenced by various environmental factors. For instance, its effects can be modulated by the arterial partial pressure of carbon dioxide and the acid-base status . Reductions in pH secondary to respiratory or metabolic acidosis result in increased ionization of Sufentanil, reducing its protein binding, metabolism, and clearance, and therefore prolonging its effects . Furthermore, the behavioral effects of Sufentanil administration are influenced by sex, animal strain, and genetic and environmental factors .

Biochemische Analyse

Biochemical Properties

Sufentanil citrate acts as an agonist at the μ-opioid receptors, which are widely distributed in the brain, spinal cord, and other tissues. These receptors are involved in the modulation of pain and are the primary targets for opioid analgesics. Sufentanil citrate interacts with these receptors by mimicking the action of endogenous opioids, leading to analgesia and sedation . The compound’s high affinity for μ-opioid receptors contributes to its potent analgesic effects.

Cellular Effects

Sufentanil citrate exerts its effects on various cell types, particularly neurons in the central nervous system. It increases pain tolerance and decreases the perception of pain by inhibiting the release of neurotransmitters from primary afferents via presynaptic inhibition of calcium channels and postsynaptic neuronal hyperpolarization produced by the opening of potassium channels . Additionally, sufentanil citrate influences cell signaling pathways, gene expression, and cellular metabolism, leading to altered cellular functions.

Molecular Mechanism

At the molecular level, sufentanil citrate binds selectively to μ-opioid receptors, which are G-protein-coupled receptors. This binding inhibits adenylate cyclase activity, reducing the production of cyclic adenosine monophosphate (cAMP). The decrease in cAMP levels leads to the inhibition of neurotransmitter release and hyperpolarization of neurons, resulting in analgesia . Sufentanil citrate’s high potency is attributed to its structural modifications, including the addition of a methoxymethyl group on the piperidine ring and the replacement of the phenyl ring by thiophene .

Temporal Effects in Laboratory Settings

In laboratory settings, sufentanil citrate exhibits rapid onset and short duration of action. Its stability and degradation over time have been studied extensively. Sufentanil citrate is characterized by a high hepatic extraction ratio and is metabolized extensively in the liver by the CYP3A4 enzyme . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with repeated dosing leading to prolonged terminal half-life due to higher plasma concentrations .

Dosage Effects in Animal Models

Studies in animal models have shown that the effects of sufentanil citrate vary with different dosages. At low doses, sufentanil citrate provides effective analgesia without significant adverse effects. At high doses, it can cause respiratory depression, bradycardia, and other toxic effects . Threshold effects and toxicities have been observed, highlighting the importance of careful dosage management in clinical settings.

Metabolic Pathways

Sufentanil citrate is metabolized primarily by oxidative N- and O-dealkylation, predominantly by the CYP3A4 enzyme in the liver and small intestines . The main routes of elimination are through the kidneys, with sufentanil and its metabolites being excreted in the urine. The metabolism of sufentanil citrate can be influenced by factors such as pH, respiratory or metabolic acidosis, and the presence of other drugs that affect CYP3A4 activity .

Transport and Distribution

Sufentanil citrate has a distribution time of 1.4 minutes and a redistribution time of 17.1 minutes . Its volume of distribution is approximately three times that of total body water, with the peripheral tissue compartment acting as a reservoir for the drug . Following administration, sufentanil citrate is rapidly redistributed from the plasma to peripheral tissues, contributing to its rapid onset of action.

Subcellular Localization

The subcellular localization of sufentanil citrate is primarily within the central nervous system, where it exerts its analgesic effects by binding to μ-opioid receptors on neuronal membranes . The drug’s high lipophilicity allows it to cross the blood-brain barrier efficiently, targeting specific compartments within the brain and spinal cord. Post-translational modifications and targeting signals may further influence its localization and activity within subcellular compartments .

Vergleich Mit ähnlichen Verbindungen

Sufentanilcitrat ähnelt anderen synthetischen Opioiden wie Fentanyl, Alfentanil und Remifentanil. Es ist einzigartig in seiner Potenz und ist etwa 5- bis 10-mal potenter als Fentanyl und 500- bis 1000-mal potenter als Morphin . Diese hohe Potenz macht es besonders nützlich in Situationen, in denen eine schnelle und effektive Schmerzlinderung erforderlich ist. Andere ähnliche Verbindungen sind Carfentanil und Lofentanil, die ebenfalls potente synthetische Opioide sind .

Eigenschaften

IUPAC Name

2-hydroxypropane-1,2,3-tricarboxylic acid;N-[4-(methoxymethyl)-1-(2-thiophen-2-ylethyl)piperidin-4-yl]-N-phenylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2O2S.C6H8O7/c1-3-21(25)24(19-8-5-4-6-9-19)22(18-26-2)12-15-23(16-13-22)14-11-20-10-7-17-27-20;7-3(8)1-6(13,5(11)12)2-4(9)10/h4-10,17H,3,11-16,18H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJCZPLDERGDQRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N(C1=CC=CC=C1)C2(CCN(CC2)CCC3=CC=CS3)COC.C(C(=O)O)C(CC(=O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H38N2O9S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

56030-54-7 (Parent)
Record name Sufentanil citrate [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060561173
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID5048928
Record name Sufentanil citrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5048928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

578.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60561-17-3
Record name Sufentanil citrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60561-17-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sufentanil citrate [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060561173
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sufentanil citrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5048928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[4-(methoxymethyl)-1-[2-(2-thienyl)ethyl]-4-piperidyl]-N-phenylpropionamide citrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.056.615
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SUFENTANIL CITRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S9ZFX8403R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Sufentanil HCl obtained in Example 8 was suspended in hot water and adjusted to pH 10-11 with 10% aqueous potassium hydroxide and extracted with ether. The organic layer washed with water, dried and evaporated to give the free base with an LC purity profile of 99.62%. An equivalent of sufentanil free base with anhydrous citric acid was warmed in 100% ethanol. After removal of ethanol the fluffy white powder was dried in the vacuum oven at 56° C. for 48 hrs. Sufentanil citrate thus obtained passed all USP tests.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
sufentanil
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sufentanil citrate
Reactant of Route 2
Sufentanil citrate
Reactant of Route 3
Sufentanil citrate
Reactant of Route 4
Sufentanil citrate
Reactant of Route 5
Sufentanil citrate
Reactant of Route 6
Sufentanil citrate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.